molecular formula C10H7BrN2O2 B1612944 Methyl 6-bromoquinazoline-4-carboxylate CAS No. 474710-78-6

Methyl 6-bromoquinazoline-4-carboxylate

Numéro de catalogue: B1612944
Numéro CAS: 474710-78-6
Poids moléculaire: 267.08 g/mol
Clé InChI: AEWGSIACZRIQON-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 6-bromoquinazoline-4-carboxylate is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .

Propriétés

IUPAC Name

methyl 6-bromoquinazoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c1-15-10(14)9-7-4-6(11)2-3-8(7)12-5-13-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWGSIACZRIQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=NC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621807
Record name Methyl 6-bromoquinazoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474710-78-6
Record name Methyl 6-bromoquinazoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Analyse Des Réactions Chimiques

Methyl 6-bromoquinazoline-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for redox reactions. Major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Methyl 6-bromoquinazoline-4-carboxylate has significant applications in scientific research, particularly in medicinal chemistry. It is used as a building block for the synthesis of various bioactive quinazoline derivatives. These derivatives have shown potential in:

Comparaison Avec Des Composés Similaires

Methyl 6-bromoquinazoline-4-carboxylate can be compared with other quinazoline derivatives such as:

    Erlotinib: A well-known EGFR inhibitor used in cancer therapy.

    Gefitinib: Another EGFR inhibitor with similar applications in oncology.

    Lapatinib: Targets both EGFR and HER2 receptors, used in breast cancer treatment.

The uniqueness of methyl 6-bromoquinazoline-4-carboxylate lies in its specific bromine substitution, which can influence its reactivity and biological activity compared to other quinazoline derivatives .

Activité Biologique

Methyl 6-bromoquinazoline-4-carboxylate is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research and antiviral applications. This article explores its biological activity, synthesizing findings from various studies, including data tables and case studies.

Overview of Biological Activity

The biological activities of quinazoline derivatives, including methyl 6-bromoquinazoline-4-carboxylate, are extensive. These compounds have demonstrated potential in various therapeutic areas, such as:

  • Anticancer Activity : Many quinazoline derivatives exhibit cytotoxic effects against numerous cancer cell lines.
  • Antiviral Activity : Some compounds have shown efficacy against viral infections, particularly respiratory syncytial virus (RSV).
  • Enzyme Inhibition : Certain derivatives act as inhibitors for various enzymes, contributing to their therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of methyl 6-bromoquinazoline-4-carboxylate. The compound has been evaluated against several human cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer).

Case Study: Cytotoxicity Against Cancer Cell Lines

A study reported that methyl 6-bromoquinazoline-4-carboxylate exhibited significant cytotoxicity with the following IC50 values:

Cell LineIC50 (μM)
MDA-MB-2311.94
A5490.09
HT-293.2

These values indicate that the compound is particularly effective against the A549 cell line compared to the others, suggesting selective potency.

Antiviral Activity

In addition to its anticancer properties, methyl 6-bromoquinazoline-4-carboxylate has shown promising antiviral activity. Research indicated that derivatives of this compound were effective against RSV:

CompoundEC50 (μM)Toxicity (HeLa Cells)
Methyl 6-bromoquinazoline-4-carboxylate13.1Non-toxic up to 100 µM

This data suggests that while the compound is effective against RSV, it maintains a favorable safety profile in non-infected cells.

The mechanisms underlying the biological activities of methyl 6-bromoquinazoline-4-carboxylate are multifaceted:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to increased apoptosis in cancer cells.
  • Enzyme Targeting : It may inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway.
  • Antiviral Mechanism : The compound may interfere with viral replication processes, although specific mechanisms remain under investigation.

Synthesis and Structural Modifications

The synthesis of methyl 6-bromoquinazoline-4-carboxylate typically involves a multi-step process that can include:

  • Formation of the Quinazoline Core : Utilizing methods like Suzuki cross-coupling reactions.
  • Bromination : Introducing bromine at specific positions to enhance biological activity.
  • Carboxylation : Adding carboxylic acid groups to improve solubility and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromoquinazoline-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromoquinazoline-4-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.